![molecular formula C19H14FN3OS B2686536 5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941948-99-8](/img/structure/B2686536.png)
5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a thiazolo[4,5-d]pyridazin-4(5H)-one core structure. This core is substituted with a 4-fluorobenzyl group, a methyl group, and a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving pyrazole derivatives with hydrazine and methylhydrazine .Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrimidine moiety, which exhibits a wide range of pharmacological activities and is considered a privileged structure in medicinal chemistry .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions with hydrazine and methylhydrazine .Scientific Research Applications
Anticonvulsant Activity
Several studies have synthesized and evaluated compounds with fluorobenzyl components for their anticonvulsant activities. For example, derivatives of triazolopyridines and pyridazinones have been tested against seizures in rodents, suggesting that modifications to these cores could influence their efficacy and safety profiles as anticonvulsant agents (Kelley et al., 1995), (Kelley et al., 1995).
Anticancer Activity
Compounds with fluorobenzyl and thiazolo[4,5-d]pyridazinone cores have shown promise in anticancer research. Fluorinated benzothiazoles, for instance, were found to be cytotoxic in vitro against certain cancer cell lines, indicating potential for the development of new anticancer agents (Hutchinson et al., 2001).
Antimicrobial and Antitubercular Activity
Research on benzothiazoles and related compounds has also explored their antimicrobial and antitubercular potentials. This includes studies on fluorobenzothiazole-incorporated compounds, suggesting their use in developing new treatments for bacterial infections and tuberculosis (Sathe et al., 2010).
Enzyme Inhibition
Investigations into the enzyme inhibitory activities of fluorobenzyl-containing compounds, such as their effects on tyrosinase, have provided insights into their potential use in treating diseases like neurodegenerative disorders. Compounds designed with specific structural features have shown inhibitory kinetics on enzyme activities, which could be relevant for therapeutic applications (Yu et al., 2015).
properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-21-17-18(25-12)16(14-5-3-2-4-6-14)22-23(19(17)24)11-13-7-9-15(20)10-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIOFSWAYIHWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.